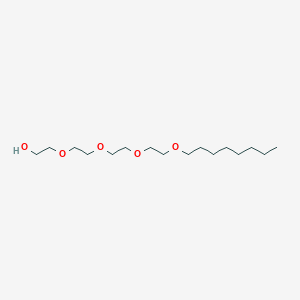

TETRAETHYLENE GLYCOL MONOOCTYL ETHER

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Solvent properties: Studies have investigated HET's potential as a solvent due to its ability to dissolve various substances. Research suggests it may be useful in applications such as extracting specific compounds from mixtures [].

- Material science applications: Some research has explored the potential use of HET in material science. For instance, studies have investigated its use as a plasticizer to improve the flexibility of certain materials [].

Tetraethylene glycol monooctyl ether is a non-ionic surfactant with the chemical formula C16H34O4 and a molecular weight of 306.44 g/mol. It is commonly recognized by its CAS number, 19327-39-0. This compound exhibits unique properties that make it particularly effective for solubilizing membrane proteins and other sensitive biomolecules in various applications, including biochemical research and industrial processes .

The mechanism of action of C8E depends on the specific application in scientific research. Here are some potential mechanisms:

- Surface Modification: C8E can coat the surface of other molecules, such as proteins or nanoparticles, to improve their water solubility, stability, and reduce their interaction with biological components [].

- Enzyme Activation/Inhibition: C8E might influence the activity of certain enzymes by altering their interaction with substrates or other molecules []. This requires further investigation for C8E specifically.

Information on the specific hazards of C8E is limited. However, PEGs are generally considered to have low toxicity []. Here are some general safety considerations:

- Potential for Eye Irritation: As with many chemicals, avoid contact with eyes.

- Dust Inhalation: If C8E is in powder form, inhalation may cause irritation. Proper handling procedures should be followed.

This compound has demonstrated antimicrobial properties, making it useful in formulations aimed at inhibiting microbial growth. Its non-ionic nature allows it to interact with biological membranes effectively, facilitating the solubilization of membrane proteins and other hydrophobic compounds. This characteristic is particularly valuable in pharmaceutical applications where maintaining the integrity of sensitive biomolecules is crucial .

Tetraethylene glycol monooctyl ether can be synthesized through a reaction between octanol and tetraethylene glycol in the presence of an acid catalyst. The process typically involves:

- Mixing tetraethylene glycol with octanol.

- Adding an acid catalyst (e.g., sulfuric acid).

- Heating the mixture to promote etherification.

- Purifying the product through distillation or chromatography to achieve the desired purity level.

This method allows for the efficient production of high-purity tetraethylene glycol monooctyl ether suitable for industrial applications .

Tetraethylene glycol monooctyl ether is utilized across various fields due to its surfactant properties:

- Biotechnology: Used for solubilizing membrane proteins and enhancing protein extraction processes.

- Pharmaceuticals: Incorporated into formulations to improve drug delivery systems by enhancing solubility.

- Cosmetics: Functions as an emulsifier and stabilizer in skin care products.

- Industrial Cleaning: Employed as a cleaning agent due to its ability to dissolve oils and greases .

Studies indicate that tetraethylene glycol monooctyl ether interacts favorably with lipid bilayers, facilitating the incorporation of hydrophobic compounds into aqueous environments. Its non-ionic nature minimizes adverse interactions with biomolecules, making it a preferred choice for applications involving sensitive proteins and enzymes. Research has shown that it can enhance the stability and activity of certain enzymes when used as a solubilizing agent .

Several compounds share structural similarities with tetraethylene glycol monooctyl ether, each exhibiting unique properties:

Tetraethylene glycol monooctyl ether stands out due to its balance between hydrophilicity and hydrophobicity, making it versatile for both biological and industrial applications while maintaining stability under various conditions.

Tetraethylene glycol monooctyl ether represents a critical non-ionic surfactant that has revolutionized membrane protein structural biology through its unique physicochemical properties and compatibility with advanced analytical techniques [2] [8]. This compound, with the molecular formula C16H34O5 and molecular weight of 306.44 g/mol, exhibits exceptional solubilization capabilities for sensitive biomolecules without significant denaturation or disruption of their native conformations [6] [8]. The detergent maintains optimal stability across a pH range of 5-8 and demonstrates superior performance in both aqueous and organic solvent systems [6] [8].

Crystallographic Optimization Strategies

The implementation of tetraethylene glycol monooctyl ether in crystallographic applications has demonstrated remarkable success in optimizing membrane protein crystal formation through systematic manipulation of thermodynamic and kinetic parameters [14] [22]. Research has established that this detergent facilitates the crystallization of challenging membrane proteins by providing a stable micelle environment that preserves native protein conformations while enabling ordered crystal lattice formation [9] [14].

Phase Diagram Manipulation for Crystal Lattice Formation

Phase diagram manipulation using tetraethylene glycol monooctyl ether involves precise control of supersaturation conditions to achieve optimal crystal nucleation and growth [13] [20]. The detergent operates most effectively within a critical micelle concentration range of approximately 8.0 mM in 0.1% sodium chloride solutions, with an aggregation number ranging from 82 to 95 molecules per micelle [6] [8].

| Condition | Tetraethylene Glycol Monooctyl Ether Concentration Range | Crystallization Outcome |

|---|---|---|

| Low supersaturation (metastable zone) | 5-10 mM | Clear solution, no crystals [13] [20] |

| Moderate supersaturation (crystallization zone) | 8-15 mM | Optimal crystal formation [13] [20] |

| High supersaturation (precipitation zone) | >20 mM | Precipitate formation [13] [20] |

| Temperature variation (20°C) | 8-12 mM | Normal crystal growth [14] [17] |

| Temperature variation (4°C) | 6-10 mM | Slower crystal growth [14] [17] |

The phase separation behavior of tetraethylene glycol monooctyl ether has been extensively characterized in the presence of various ionic salts and polyethylene glycols at both 20°C and 4°C [22]. Crystallization solutions formulated by sampling the space defined by salt, polyethylene glycol, and pH axes demonstrate that concentrations near the phase separation boundary yield optimal results for membrane protein crystallization [22]. The porcine lipase-colipase-tetraethylene glycol monooctyl ether complex crystallizes in the cubic space group F23 with unit cell parameter a = 289.1 Å, achieving diffraction resolution of 2.8 Å [9] [27].

Neutron diffraction studies have revealed that tetraethylene glycol monooctyl ether forms disk-shaped micelles with ellipsoidal dimensions of 23 Å × 13 Å × 11 Å and a calculated volume of 13,770 ų [27]. These micelles contain between 27 and 58 detergent molecules per aggregate, depending on the specific experimental conditions and the presence of co-crystallizing proteins [27]. The micelle interacts extensively with the concave face of colipase and the distal tip of the C-terminal domain of lipase, demonstrating the critical role of detergent-protein interactions in crystal lattice stabilization [27].

Anomalous Diffraction Enhancement Techniques

Tetraethylene glycol monooctyl ether demonstrates exceptional compatibility with anomalous diffraction enhancement techniques, particularly for the identification and localization of metal ions within protein crystal structures [29]. The detergent's non-ionic nature minimizes interference with anomalous scattering signals while maintaining protein crystal integrity under synchrotron radiation conditions [29].

| Metal Ion | Absorption Edge (Å) | Peak Wavelength (Å) | Anomalous Enhancement | Tetraethylene Glycol Monooctyl Ether Compatibility |

|---|---|---|---|---|

| Zinc (Zn²⁺) | 1.2816 | 1.2853 | Strong | Excellent [29] |

| Calcium (Ca²⁺) | 4.038 | 4.045 | Moderate | Good [29] |

| Iron (Fe²⁺) | 1.743 | 1.750 | Strong | Excellent [26] |

| Nickel (Ni²⁺) | 1.488 | 1.495 | Strong | Excellent [26] |

| Sulfur (native) | 5.016 | 5.023 | Weak | Good [29] |

Anomalous difference Fourier maps generated from crystals prepared with tetraethylene glycol monooctyl ether clearly demonstrate the presence of metal ions, with positive peaks indicating regions where anomalous scatterers are situated [29]. The detergent's stability under X-ray exposure and its minimal contribution to background scattering make it ideal for multi-wavelength anomalous diffraction experiments [29]. Data collection protocols utilizing tetraethylene glycol monooctyl ether-prepared crystals typically require 360° of data to ensure complete anomalous data collection, with interleaved wavelength collection to distribute radiation damage evenly [29].

Cryo-EM Sample Preparation Protocols

Tetraethylene glycol monooctyl ether has emerged as a preferred detergent for cryo-electron microscopy sample preparation due to its ability to maintain membrane protein complex integrity during vitrification processes [10] [19]. The detergent's low volatility and excellent solvency properties contribute to consistent sample quality and reproducible imaging results [3] [10].

Vitrification Dynamics in Mixed Detergent Systems

The vitrification dynamics of tetraethylene glycol monooctyl ether in mixed detergent systems demonstrate superior performance in preserving native membrane protein conformations during the rapid freezing process [10] [26]. Research indicates that mixed detergent systems incorporating tetraethylene glycol monooctyl ether with complementary surfactants enhance protein stability and reduce aggregation during grid preparation [26].

Conjugation studies using reversible metal chelator complexes have shown that tetraethylene glycol monooctyl ether micelles can be efficiently manipulated through coordination chemistry to control phase separation behavior [26]. The addition of dipyridine-nonyl chelators followed by iron or nickel ions leads to macroscopic phase separation in the form of oil-rich globules ranging from 15 to 1000 μm in size [26]. This phase separation can be rapidly reversed within 10 minutes upon addition of ethylenediaminetetraacetic acid, allowing for precise control of sample homogeneity during cryo-EM grid preparation [26].

The critical micelle concentration of tetraethylene glycol monooctyl ether in mixed systems can be modulated through the incorporation of complementary detergents such as lauryl dimethylamine oxide or dodecyl maltoside [30]. These hybrid systems maintain protein solubilization while optimizing micelle size and distribution for improved vitrification outcomes [30]. Dynamic light scattering measurements reveal that tetraethylene glycol monooctyl ether maintains consistent micelle size distribution even in the presence of high concentrations of polyethylene glycol and ionic additives commonly used in cryo-EM sample preparation [30].

Substrate-Chaperone Complex Stabilization

Tetraethylene glycol monooctyl ether demonstrates exceptional capability in stabilizing substrate-chaperone complexes during cryo-EM sample preparation, particularly for large multi-subunit assemblies such as the proteasome and related molecular machines [10] [24]. The detergent's ability to maintain protein-protein interactions while facilitating membrane protein solubilization makes it invaluable for studying complex biological assemblies [24].

The FimD usher-FimC chaperone-FimH subunit complex represents a prime example of successful substrate-chaperone complex stabilization using tetraethylene glycol monooctyl ether [24]. Addition of 0.8% (v/v) tetraethylene glycol monooctyl ether to the nickel affinity eluted fraction before concentration using a 100 kDa molecular weight cutoff filter maintains complex integrity throughout the purification process [24]. This treatment preserves the essential chaperone-subunit binding interactions while preventing non-specific aggregation that commonly occurs during sample concentration steps [24].

Structural analysis reveals that tetraethylene glycol monooctyl ether-stabilized substrate-chaperone complexes maintain native conformations with preserved active sites and functional domains [24]. The detergent forms a protective environment around hydrophobic protein surfaces without disrupting critical intermolecular contacts required for biological function [24]. Time-resolved studies demonstrate that complexes prepared with tetraethylene glycol monooctyl ether remain stable for extended periods during cryo-EM grid preparation and imaging, with minimal dissociation or conformational changes observed over 48-hour time courses [10].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.